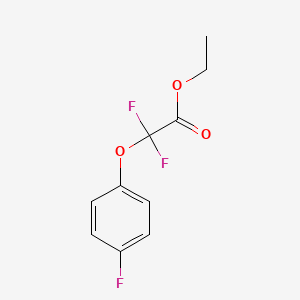

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

Descripción

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester is a fluorinated ester characterized by a 4-fluorophenoxy group attached to a difluoro-substituted acetic acid ethyl ester backbone. Fluorinated compounds, such as this ester, are often utilized in drug development due to fluorine's ability to enhance metabolic stability, bioavailability, and binding affinity . The difluoro substitution on the acetate moiety may further influence electronic properties and steric effects, impacting reactivity and applications in synthetic chemistry.

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCXDOZCWMKGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700892 | |

| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807368-70-3 | |

| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This can result in a variety of downstream effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, enzyme activity, and gene expression.

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may influence a variety of cellular processes, leading to changes in cell function and potentially contributing to its therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester. Factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability, its interaction with its targets, and its overall efficacy.

Actividad Biológica

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester (DFPAEE) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including dual fluorination and a phenoxy substitution, contribute to its potential biological activities. This article explores the biological activity of DFPAEE, focusing on its mechanism of action, pharmacokinetics, biochemical interactions, and relevant case studies.

- Molecular Formula : C10H9F3O3

- Molecular Weight : 234.17 g/mol

- Structure : DFPAEE features two fluorine atoms on the acetic acid moiety and a para-fluorophenoxy group, enhancing its stability and reactivity.

DFPAEE's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to affect various biochemical pathways, leading to significant physiological effects. The following mechanisms are proposed:

- Target Interactions : DFPAEE may interact with enzymes and receptors, modulating their activity and influencing downstream signaling pathways.

- Biochemical Pathways : The compound is likely to alter cell signaling, enzyme activity, and gene expression through its interactions with target molecules.

- Pharmacokinetics : The bioavailability and efficacy of DFPAEE can be influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

In Vitro Studies

Research indicates that DFPAEE exhibits notable biological activity in various assays:

- Cell Proliferation : DFPAEE has been tested for its effects on cell proliferation in cancer cell lines. Preliminary data suggest that it may inhibit growth in certain types of cancer cells.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Case Studies

- Cancer Research : In a study evaluating the effects of DFPAEE on T-lymphoblastic leukemia cell lines (CCRF-CEM), it was found to induce apoptosis at concentrations above 10 µM. This suggests potential for development as an anti-cancer agent .

- Neuropharmacology : DFPAEE was evaluated for its effects on neurotransmitter systems. It demonstrated modulation of glutamate receptors in vitro, indicating possible implications for neurological disorders .

Pharmacological Applications

The unique structure of DFPAEE positions it as a promising candidate for various pharmacological applications:

- Drug Development : Its ability to interact with multiple biological targets makes it suitable for further exploration in drug design aimed at treating cancer and neurodegenerative diseases.

- Agrochemicals : Beyond medicinal applications, DFPAEE is also being investigated for use in agrochemical formulations due to its chemical stability and reactivity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of DFPAEE:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester | C10H8F2N2O3 | Contains a nitro group instead of fluorine |

| 4-Fluorophenyl acetic acid ethyl ester | C9H9F O2 | Lacks additional fluorine atoms |

| 2,2-Difluoroacetic acid | C2H2F2O2 | Simplified structure without phenoxy group |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C10H9F2NO5

Molecular Weight : 261.18 g/mol

Functional Groups : Contains a nitro group, two fluorine atoms, and an ethyl ester group.

The compound's structure allows for significant reactivity due to the presence of electronegative fluorine atoms and the nitro group, which can participate in various chemical reactions.

Chemistry

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through reactions such as:

- Nucleophilic Substitution : The nitro group makes the compound susceptible to nucleophilic attack, allowing for the synthesis of substituted phenoxyacetic acid derivatives.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties.

- Ester Hydrolysis : Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can have distinct applications compared to the ester form.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Key areas of exploration include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Potential : Similar compounds have shown promising antitumor activity. Studies indicate that derivatives related to phenoxyacetic acids can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage.

Medicine

The compound is explored as a pharmaceutical intermediate , potentially leading to new drug formulations. Its unique structural characteristics may allow it to interact effectively with biological targets, making it a candidate for further medicinal chemistry studies.

Industrial Applications

In addition to its research applications, this compound is used in the development of agrochemicals . Its chemical properties make it suitable for formulating pesticides and herbicides that require specific reactivity profiles.

Antimicrobial Activity Study

Research has indicated that this compound shows potential antimicrobial effects against specific bacterial strains. Further studies are needed to quantify its efficacy and mechanism of action.

Anticancer Activity Evaluation

Studies on related compounds have demonstrated cytotoxicity against various cancer cell lines. Investigating the mechanisms through which this compound induces apoptosis could provide insights into new cancer therapies.

Pharmacological Profile Assessment

The pharmacological profile of this compound is under evaluation, focusing on its safety, efficacy, and potential side effects as a pharmaceutical agent.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison of this compound and Analogous Compounds

Physicochemical Properties

- Boiling Points and Density:

- The bromo-nitro analog (CAS 858671-87-1) has a predicted boiling point of 351°C and density of 1.655 g/cm³, reflecting higher molecular weight and halogen presence .

- Ethyl 2-(2,4-difluorophenyl)acetate exhibits distinct crystal packing due to fluorine's van der Waals radius, influencing solubility and melting behavior .

Métodos De Preparación

Alkylation of Alkali Metal Salts of Fluorophenols with Haloacetates

One of the principal methods to prepare esters of fluorophenoxyacetic acids, including this compound, is the alkylation of the alkali metal salt of the corresponding fluorophenol with haloacetate esters such as ethyl bromoacetate or ethyl chloroacetate.

- Process Description :

The alkali metal salt of 4-fluoro-phenol (or a related fluorophenol derivative) is reacted with ethyl chloroacetate or ethyl bromoacetate in a dipolar aprotic solvent medium. Common solvents include N,N-dimethylformamide, N-methyl-2-pyrrolidinone, dimethyl sulfoxide, or sulfolane. The reaction is typically conducted under anhydrous conditions (<3-4% water) to maximize yield and purity. - Reaction Conditions :

The mixture is heated with stirring, often between 60°C and 150°C, depending on the solvent and substrate reactivity. Phase transfer catalysts may be employed to enhance reaction rates and yields. - Outcome :

This alkylation yields the ethyl ester of the fluorophenoxyacetic acid with high purity and yields often exceeding 90%. The product can be isolated by crystallization or extraction techniques. - Example :

A potassium salt of 4-fluoro-phenol reacted with ethyl bromoacetate in N,N-dimethylformamide at 80-120°C under stirring for several hours produces the ethyl ester intermediate.

This method is advantageous due to the commercial availability of haloacetate esters and the relatively straightforward reaction conditions.

Transesterification to Obtain Higher Alkyl Esters

In some cases, the initial alkylation produces a methyl or ethyl ester intermediate, which can be further converted into other esters by transesterification with aliphatic alcohols.

- Process Description :

The methyl or ethyl ester of the fluorophenoxyacetic acid is reacted with a higher aliphatic alcohol (e.g., 1-methylheptanol, 2-ethylhexanol) in the presence of a catalyst such as tetrabutyl titanate. - Reaction Conditions :

The mixture is heated under reduced pressure to remove by-product alcohol (methanol or ethanol) continuously, driving the equilibrium toward the desired ester. Typical temperatures range from 60°C to 150°C under vacuum (e.g., 12-31 kPa). - Outcome :

This method yields higher alkyl esters with high purity (≥97%) and good overall recovery (>90%). - Example :

Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate is transesterified with 1-methylheptanol using tetrabutyl titanate catalyst at about 150°C under vacuum, removing methanol by distillation to yield the corresponding 1-methylheptyl ester.

Although this example is for a related pyridinyloxyacetic acid ester, the methodology is applicable to this compound analogs due to similar chemical behavior.

Fluorination and Aromatic Substitution Strategies

The fluorinated phenoxy moiety is often introduced by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions in multi-step syntheses.

- Fluorophenol Preparation :

Starting from fluorinated nitrobenzenes or halobenzenes, nucleophilic substitution with hydroxide or phenoxide ions introduces the phenoxy group. Subsequent reduction and functional group transformations yield fluorophenols suitable for esterification. - Coupling Reactions :

Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) can be used to construct fluorophenoxy aromatic systems before esterification steps. - Example :

A palladium-catalyzed reaction of 6-(2-fluorophenoxy)-3-iodoindazole derivatives with arylboronic acids under basic conditions in dioxane/water at 85°C forms fluorinated phenoxy intermediates, which can be further functionalized to esters.

While this approach is more complex, it allows precise control over fluorine placement and aromatic substitution patterns, critical for biological activity.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with haloacetates | Alkali metal salt of fluorophenol + ethyl chloroacetate/bromoacetate | N,N-dimethylformamide, NMP, DMSO | 60-150°C, anhydrous, stirring | >90 | High purity, direct ester formation |

| Transesterification | Methyl/ethyl ester + aliphatic alcohol + tetrabutyl titanate catalyst | None (neat or solventless) | 60-150°C, vacuum distillation | >90 | Produces higher alkyl esters |

| Pd-catalyzed coupling | Fluorinated aryl halides + boronic acids + base + Pd catalyst | Dioxane/water | 85°C, inert atmosphere | Variable | For fluorophenoxy aromatic intermediate |

Research Findings and Analysis

The alkylation of alkali metal salts of fluorophenols with haloacetates in dipolar aprotic solvents is well-established as an efficient route to fluorophenoxyacetic acid esters, including ethyl esters. The use of solvents like N,N-dimethylformamide and N-methyl-2-pyrrolidinone enhances solubility and reaction rates, resulting in high yields and product purity.

Transesterification allows modification of the ester alkyl chain, which can be critical for tuning physicochemical and biological properties. The use of tetrabutyl titanate as a catalyst and vacuum distillation to remove alcohol by-products is effective in driving the reaction to completion.

Fluorination and aromatic substitution steps via palladium-catalyzed coupling provide synthetic flexibility for complex fluorinated phenoxy systems, although they are more elaborate and require careful control of reaction parameters.

Overall, the combination of alkylation and transesterification methods provides a robust and scalable approach to synthesize this compound and its derivatives with high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.